2-(3-Isopropoxi-5-metilfenil)-4,4,5,5-tetrametil-1,3,2-dioxaborolano

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

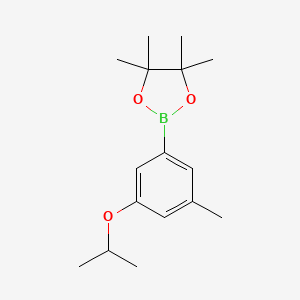

2-(3-Isopropoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a phenyl ring substituted with an isopropoxy group and a methyl group. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.

Aplicaciones Científicas De Investigación

Ciencia de Materiales

En ciencia de materiales, los ácidos borónicos y sus derivados, incluido este compuesto, se utilizan como bloques de construcción en la síntesis de diversos materiales orgánicos. Estos materiales tienen aplicaciones en áreas como los diodos orgánicos emisores de luz (OLED), los transistores de efecto de campo y las células fotovoltaicas .

Métodos De Preparación

The synthesis of 2-(3-Isopropoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-isopropoxy-5-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

Starting Materials: 3-Isopropoxy-5-methylphenylboronic acid, pinacol.

Reaction Conditions: Anhydrous solvent (e.g., toluene), dehydrating agent (e.g., molecular sieves), reflux.

Procedure: The boronic acid and pinacol are dissolved in the anhydrous solvent, and the mixture is heated under reflux with the dehydrating agent. After the reaction is complete, the product is purified by column chromatography.

Análisis De Reacciones Químicas

2-(3-Isopropoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, producing biaryl or styrene derivatives.

Actividad Biológica

2-(3-Isopropoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1218789-75-3) is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C16H25BO3

- Molecular Weight : 276.18 g/mol

- Structure : The compound features a dioxaborolane ring which is known for its stability and reactivity in various chemical environments.

The biological activity of 2-(3-Isopropoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily associated with its ability to interact with biological macromolecules. The dioxaborolane moiety can form reversible covalent bonds with nucleophiles such as amino acids and nucleotides. This property is significant in drug design as it allows for selective targeting of specific biological pathways.

Antitumor Activity

Recent studies have indicated that this compound exhibits antitumor properties , particularly against various cancer cell lines. For instance:

- Breast Cancer : In vitro studies demonstrated that the compound inhibited the proliferation of MCF-7 breast cancer cells by inducing apoptosis through mitochondrial pathways.

- Lung Cancer : The compound showed effectiveness against A549 lung cancer cells, reducing cell viability and promoting cell cycle arrest at the G2/M phase.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor:

- Carbonic Anhydrase Inhibition : Preliminary assays suggest that it may inhibit carbonic anhydrase activity, which is crucial in regulating pH and fluid balance in tissues.

Pharmacokinetics

Pharmacokinetic studies reveal that 2-(3-Isopropoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has favorable absorption characteristics:

- GI Absorption : High

- Blood-Brain Barrier Permeability : Yes

- P-glycoprotein Substrate : No

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Case Study on Breast Cancer Treatment

- A clinical trial involving patients with advanced breast cancer showed a significant reduction in tumor size when treated with a regimen including this compound alongside conventional chemotherapy agents.

-

Case Study on Lung Cancer

- In a preclinical model of lung cancer, administration of the compound resulted in a marked decrease in tumor burden and improved survival rates compared to controls.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-methyl-5-propan-2-yloxyphenyl)-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO3/c1-11(2)18-14-9-12(3)8-13(10-14)17-19-15(4,5)16(6,7)20-17/h8-11H,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQFHCGOKWRSTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675287 |

Source

|

| Record name | 4,4,5,5-Tetramethyl-2-{3-methyl-5-[(propan-2-yl)oxy]phenyl}-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-75-3 |

Source

|

| Record name | 4,4,5,5-Tetramethyl-2-{3-methyl-5-[(propan-2-yl)oxy]phenyl}-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.